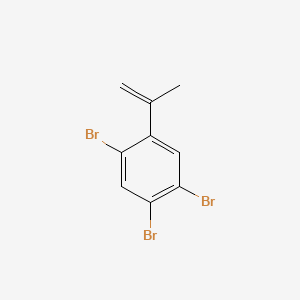
2,4,5-Tribromo-alpha-methylstyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Tribromo-alpha-methylstyrene is an organic compound with the molecular formula C9H7Br3 It is a derivative of alpha-methylstyrene, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 4, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
2,4,5-Tribromo-alpha-methylstyrene can be synthesized through the bromination of alpha-methylstyrene. The process involves the addition of bromine to alpha-methylstyrene in the presence of a catalyst or under specific reaction conditions. The reaction typically takes place in a solvent such as acetic acid or carbon tetrachloride, and the temperature is controlled to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
2,4,5-Tribromo-alpha-methylstyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidation products.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives or the complete removal of bromine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted alpha-methylstyrenes, while oxidation can produce brominated benzoic acids.
科学的研究の応用
2,4,5-Tribromo-alpha-methylstyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4,5-tribromo-alpha-methylstyrene involves its interaction with molecular targets through its bromine atoms and the alpha-methylstyrene moiety. The bromine atoms can participate in halogen bonding, while the alpha-methylstyrene part can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar Compounds
- 2,4,6-Tribromo-alpha-methylstyrene
- 2,3,5-Tribromo-alpha-methylstyrene
- 2,4,5-Tribromo-beta-methylstyrene
Uniqueness
2,4,5-Tribromo-alpha-methylstyrene is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and interactions. Compared to other tribromo derivatives, the 2,4,5-substitution pattern provides distinct steric and electronic properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
58683-72-0 |
|---|---|
分子式 |
C9H7Br3 |
分子量 |
354.86 g/mol |
IUPAC名 |
1,2,4-tribromo-5-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H7Br3/c1-5(2)6-3-8(11)9(12)4-7(6)10/h3-4H,1H2,2H3 |
InChIキー |
PAUFOHFMOYPVBY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC(=C(C=C1Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


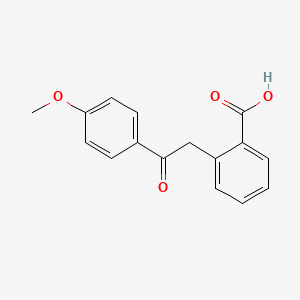
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)
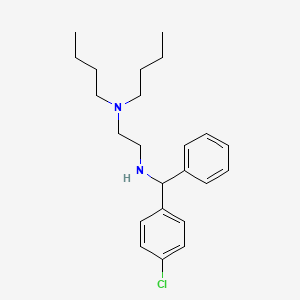
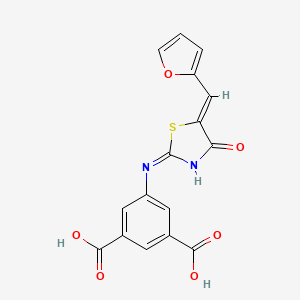

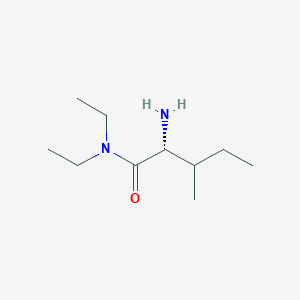
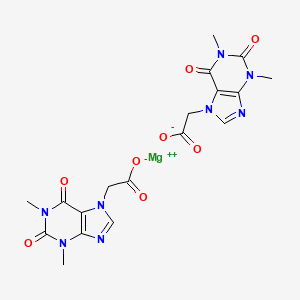
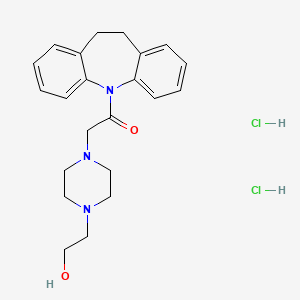
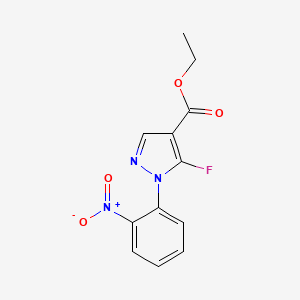
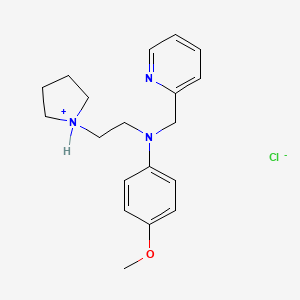
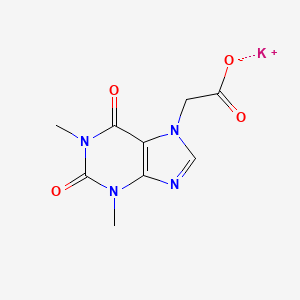

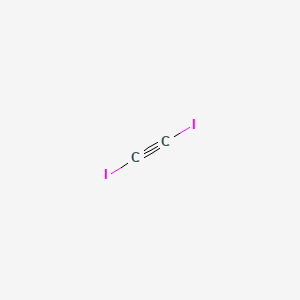
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
